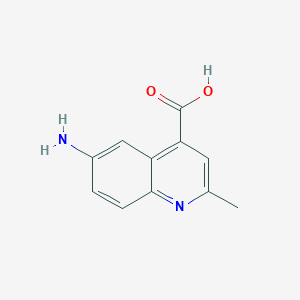

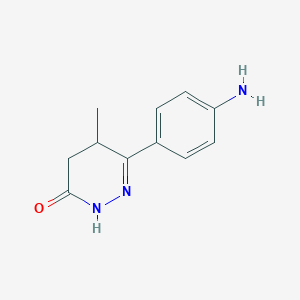

6-Amino-2-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-2-methylquinoline-4-carboxylic acid, also known as AMCA, is a fluorescent dye molecule that has been widely used in scientific research applications. It has a unique chemical structure and properties that make it highly useful in various fields of study, including biochemistry, cell biology, and molecular biology.

Mechanism Of Action

The mechanism of action of 6-Amino-2-methylquinoline-4-carboxylic acid is based on its ability to absorb light at a specific wavelength and emit light at a different wavelength. This phenomenon is known as fluorescence, and it is used to detect and measure the presence of 6-Amino-2-methylquinoline-4-carboxylic acid-labeled molecules in biological samples. The fluorescence of 6-Amino-2-methylquinoline-4-carboxylic acid is highly sensitive to changes in the local environment, such as pH, temperature, and the presence of other molecules.

Biochemical And Physiological Effects

6-Amino-2-methylquinoline-4-carboxylic acid has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that can be safely used in laboratory experiments and other scientific research applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Amino-2-methylquinoline-4-carboxylic acid in laboratory experiments is its high sensitivity and specificity for detecting and labeling biomolecules. It is also highly photostable, meaning that it can withstand prolonged exposure to light without losing its fluorescence. However, one of the limitations of using 6-Amino-2-methylquinoline-4-carboxylic acid is its relatively low quantum yield, which means that it emits less light compared to other fluorescent dyes.

Future Directions

There are several future directions for the use of 6-Amino-2-methylquinoline-4-carboxylic acid in scientific research. One area of interest is the development of new methods for synthesizing 6-Amino-2-methylquinoline-4-carboxylic acid that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 6-Amino-2-methylquinoline-4-carboxylic acid in fields such as drug discovery, diagnostics, and imaging. Finally, there is a need for further research to understand the mechanism of action of 6-Amino-2-methylquinoline-4-carboxylic acid and its interactions with biomolecules in living cells and tissues.

Synthesis Methods

6-Amino-2-methylquinoline-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-methylquinoline-4-carboxylic acid with ammonia and various reagents such as sodium nitrite, sodium azide, and hydrazine hydrate. The resulting product is a yellowish-green powder that is highly soluble in water and other polar solvents.

Scientific Research Applications

6-Amino-2-methylquinoline-4-carboxylic acid has been extensively used as a fluorescent probe in various scientific research applications. It can be used to label proteins, nucleic acids, and other biomolecules, allowing researchers to visualize and study their behavior in living cells and tissues. 6-Amino-2-methylquinoline-4-carboxylic acid can also be used to detect and quantify the presence of specific molecules in biological samples, such as DNA, RNA, and proteins.

properties

CAS RN |

103858-07-7 |

|---|---|

Product Name |

6-Amino-2-methylquinoline-4-carboxylic acid |

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-amino-2-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H10N2O2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,12H2,1H3,(H,14,15) |

InChI Key |

YQSQAMBLAQYQRR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=C(C=CC2=N1)N)C(=O)O |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)N)C(=O)O |

synonyms |

Cinchoninic acid, 6-amino-2-methyl- (6CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)

![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)